molecular formula C8H11NO4 B1139527 BDNF (human) CAS No. 218441-99-7

BDNF (human)

Numéro de catalogue B1139527
Numéro CAS: 218441-99-7
Poids moléculaire: 26984
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Brain-Derived Neurotrophic Factor (BDNF) is an essential mediator of brain assembly, development, and maturation . It is one of the most distributed and extensively studied neurotrophins in the mammalian brain . BDNF regulates the survival and growth of neurons, and influences synaptic efficiency and plasticity . The human BDNF gene consists of 11 exons, and distinct BDNF transcripts are produced through the use of alternative promoters and splicing events .


Synthesis Analysis

The synthesis and maturation of BDNF is a multistep process, starting with the formation of several precursor isoforms . The precursor form of BDNF protein, preproBDNF, is synthesized in the endoplasmic reticulum . PreproBDNF is then converted into a precursor proneurotrophin isoform of BDNF (proBDNF) by the removal of the signal peptide .


Molecular Structure Analysis

The human BDNF gene structure is complex and consists of 11 exons . The mature BDNF protein is encoded by the BDNF gene’s mature domain, which is largely conserved . The prodomain, linked to regulation and its own unique functionality, exhibits more pervasive and diversifying evolutionary selection .


Chemical Reactions Analysis

When a ligand (BDNF) binds to the TrkB receptor, it results in dimerization and auto-phosphorylation of tyrosine residues to form a docking site for src-homology 2-domain containing adaptor protein (Shc) and phospholipase C (PLC) . The binding of BDNF to TrkB leads to the activation of cytoplasmic signaling pathways including mitogen-activated protein kinase, phospholipase C-γ, and phosphatidylinositol-3 kinase .


Physical And Chemical Properties Analysis

BDNF is a neurotrophin that binds with high affinity to the TrkB receptor . It is crucial in the transformation of synaptic activity into long-term synaptic memories . BDNF is considered an instructive mediator of functional and structural plasticity in the central nervous system (CNS), influencing dendritic spines and, at least in the hippocampus, the adult neurogenesis .

Safety And Hazards

Changes in BDNF levels and signaling pathways have been identified in several neurodegenerative diseases, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease, and have been linked with the symptoms and course of these diseases . The proBDNF/p75NTR/sortilin binding complex can cause the activation of the c-Jun amino-terminal kinase (JNK) pathway, leading to dendritic spine loss, caspase release, and neuronal apoptosis .

Orientations Futures

Several potential safe and effective delivery systems for BDNF treatment in humans are expected to be developed . These include chronic intraparenchymal infusion of BDNF via implantable hardware, BDNF gene delivery to the brain via viral vectors, BDNF secretion from transplanted stem cells, and peripheral administration of short peptide mimetics of BDNF . The therapeutic potential of BDNF treatment is also being discussed, in the hope of discovering new avenues for the treatment of neurodegenerative diseases .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of BDNF (human) involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Resin-bound amino acid", "Fmoc-protected amino acid", "Coupling reagents", "Protecting groups", "Cleavage reagents" ], "Reaction": [ "Activation of the resin-bound amino acid with a coupling reagent", "Introduction of Fmoc-protected amino acid onto the resin-bound amino acid", "Removal of the Fmoc protecting group", "Coupling of the next Fmoc-protected amino acid onto the growing peptide chain", "Repetition of the above steps until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using cleavage reagents", "Purification of the crude peptide using HPLC", "Characterization of the purified peptide using various analytical techniques" ] }

Numéro CAS

218441-99-7

Nom du produit

BDNF (human)

Formule moléculaire

C8H11NO4

Poids moléculaire

26984

Origine du produit

United States

Q & A

Q1: What is the primary mechanism of action for brain-derived neurotrophic factor (BDNF) and how does this translate to its effects on neurons?

A1: Brain-derived neurotrophic factor exerts its effects by binding to a specific receptor called Tropomyosin receptor kinase B (TrkB) [, , ]. This binding triggers a cascade of intracellular signaling pathways, leading to enhanced neuronal survival, growth, differentiation, and synaptic plasticity [, , ].

Q2: How does aberrant TDP-43 function impact BDNF and what are the consequences for cognitive function?

A2: Research indicates that dysfunctional TDP-43, a protein implicated in neurodegenerative diseases, disrupts the normal splicing of Sortilin, a receptor crucial for BDNF trafficking and secretion []. This disruption leads to reduced BDNF secretion, ultimately contributing to memory impairment and synaptic plasticity deficits [].

Q3: Can you elaborate on the role of BDNF in the context of Alzheimer's disease?

A3: Studies show that BDNF can enhance the phagocytosis of amyloid-beta (Aβ) peptides by microglia, the resident immune cells of the brain []. This is significant because Aβ accumulation is a hallmark of Alzheimer's disease. Additionally, BDNF promotes a shift in microglia towards an anti-inflammatory phenotype, which is beneficial in the context of neurodegenerative diseases [].

Q4: Has BDNF shown promise in preclinical models of stroke? If so, what mechanisms are thought to be involved?

A4: Yes, research in rodent models of stroke has demonstrated that transplantation of human neural stem cells genetically modified to overexpress BDNF (HB1.F3.BDNF) leads to functional recovery and neuroprotection [, ]. The observed benefits are attributed to multiple factors, including increased cell survival, enhanced angiogenesis (formation of new blood vessels), and potentially the neurotrophic effects of BDNF itself [, ].

Q5: Are there any known links between BDNF and spinal cord injury?

A5: While not directly addressed in the provided research, one study highlights the potential role of BDNF in the context of intervertebral disc (IVD) degeneration, a common consequence of spinal cord injury []. It was found that degenerate human nucleus pulposus cells (cells found within the IVD) can stimulate neurite outgrowth, and this effect appears to be mediated, at least in part, by BDNF [].

Q6: How does the structure of BDNF relate to its function?

A6: While the provided research does not delve into the detailed structural characterization of BDNF, it is known that BDNF belongs to the neurotrophin family of growth factors and shares structural similarities with other members like nerve growth factor (NGF) []. These structural features are essential for their binding to TrkB receptors and subsequent downstream signaling [].

Q7: What analytical techniques have been employed to study BDNF and its effects?

A7: The research utilizes a variety of techniques to investigate BDNF. These include Northern blotting and whole mount in situ hybridization to analyze gene expression [], ELISA to quantify secreted BDNF levels [], and immunohistochemistry to visualize BDNF protein expression in tissues []. Additionally, behavioral tests in animal models are used to assess the functional impact of BDNF [, ].

Q8: Are there any ongoing efforts to develop therapies that target the BDNF pathway?

A8: While not explicitly covered in the provided research, the development of therapies targeting the BDNF pathway is an active area of research. Strategies include the use of gene therapy to enhance BDNF expression [, ], as well as the exploration of small molecules that can either mimic BDNF's actions or enhance its endogenous production.

Q9: What are some of the challenges in developing BDNF-based therapies?

A9: Despite its therapeutic potential, developing BDNF-based therapies faces challenges. BDNF has a short half-life in circulation and does not readily cross the blood-brain barrier []. This necessitates the development of delivery strategies that can effectively target BDNF to the central nervous system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.